molecular formula C7H6INO2 B1291546 2-Amino-4-iodobenzoic acid CAS No. 20776-54-9

2-Amino-4-iodobenzoic acid

Cat. No. B1291546
CAS RN: 20776-54-9
M. Wt: 263.03 g/mol
InChI Key: KWIIUIVETQQQHX-UHFFFAOYSA-N
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Description

2-Amino-4-iodobenzoic acid is a derivative of benzoic acid where an amino group is substituted at the second position and an iodine atom at the fourth position of the benzene ring. This compound is structurally related to other aminobenzoic acid derivatives, which are known for their versatile applications in the synthesis of various functionalized compounds, including amino acids and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzoic acid derivatives, has been explored in various studies. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield new classes of unnatural amino acids in a zwitterionic form, showcasing the reactivity of the amino group in facilitating such transformations . Although the synthesis of this compound itself is not directly discussed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-aminobenzoic acid derivatives has been extensively studied, with single-crystal and molecular structures characterized by various techniques such as IR, EA, and XRD analysis . These studies reveal the importance of hydrogen bonding in the formation and stabilization of crystal structures. While the specific structure of this compound is not detailed, insights from these studies can be applied to predict its molecular interactions and crystal packing behavior.

Chemical Reactions Analysis

The reactivity of aminobenzoic acids in chemical reactions is highlighted by their ability to undergo cascade reactions, as demonstrated by the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines . The presence of the amino group is crucial for these reactions, and the iodine substituent in this compound could further influence its reactivity, potentially offering unique pathways for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by their functional groups. For example, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals demonstrate the impact of substituents on hydrogen bonding and the overall three-dimensional architecture of the compounds . Similarly, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid involves steps that highlight the reactivity of the carboxyl and amino groups, which are also present in this compound . These studies provide a foundation for understanding the behavior of this compound under various conditions.

Scientific Research Applications

Oxidation Transformations

2-Iodoxybenzoic acid (IBX), closely related to 2-Amino-4-iodobenzoic acid, is widely used for the oxidation of alcohols to carbonyl compounds at room temperature. It shows exceptional tolerance to amine functionality, making it suitable for oxidizing amino alcohols to amino carbonyl compounds. IBX can also oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond, and it is capable of oxidizing allylic and benzylic positions. Additionally, IBX has been utilized in the synthesis of a,b-unsaturated carbonyl compounds and in the oxidation of silyl enol ethers (Nair, 2020).

Synthesis of Derivatives

The synthesis of various iodo-benzoic acid derivatives, like 2-fluoro-6-iodobenzoic acid and 3,4-dimethyl-2-iodobenzoic acid, starting from compounds similar to this compound, demonstrates its utility in producing structurally diverse compounds. These processes have advantages such as low production costs, mild reaction conditions, and scalability for commercial production (Haoyu et al., 2010; Shaojie, 2011).

Catalysis and Synthesis

2-Aminobenzoic acid, a related compound, is used in catalytic processes. For instance, it has been employed in the synthesis of Tazobactam, highlighting its role in facilitating complex chemical reactions under mild conditions (Hesun, 2004).

Antioxidant Potential in Agriculture

Studies on iodobenzoates, like 2-iodobenzoic acid, indicate their role in influencing plant growth and development. Their application to tomato seedlings showed varying effects on growth, oxidative metabolism, and iodine accumulation, suggesting potential agricultural applications (Halka et al., 2020).

Safety and Hazards

2-Amino-4-iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

2-amino-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIIUIVETQQQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627823
Record name 2-Amino-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20776-54-9
Record name 2-Amino-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-iodo-benzoic acid
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Synthesis routes and methods

Procedure details

4-Iodo-2-nitro-benzoic acid (20 g, 68 mmol, 1.0 equiv.) was dissolved in 200 mL of EtOAc and then SnCl2.2H2O (46 g, 204 mmol, 3.0 equiv.) was added in three portions. The reaction mixture was stirred at rt for 16 h. Satd. aq. NaHCO3 was carefully added to adjust the mixture to pH=9. The precipitated solid was removed by filtration through diatomaceous earth, washing with water. The aqueous layer in the filtrate was separated and acidified with conc. HCl to pH=2. The precipitated solid was collected by filtration and dried to afford the title compound as white solid (19 g, 68 mmol, 100%). 1H NMR (400 MHz, CD3OD): 1H NMR (500 MHz, CDCl3): 7.56 (d, J=8.5, 1H), 7.08 (s, 1H), 6.99 (d, J=8.5, 1H), 5.71 (br s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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